molecular formula C8H15N3O B6268060 [(2-azidoethoxy)methyl]cyclopentane CAS No. 1909325-01-4

[(2-azidoethoxy)methyl]cyclopentane

Cat. No.: B6268060
CAS No.: 1909325-01-4
M. Wt: 169.2
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Description

[(2-azidoethoxy)methyl]cyclopentane is a chemical reagent featuring a cyclopentane core functionalized with an azide-containing ether chain. This structure makes it a valuable building block in organic synthesis and materials science. The primary research value of this compound lies in its azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related "click chemistry" reactions (Blackman et al., 2008 ). These high-yielding and selective reactions are cornerstone techniques for bioconjugation, polymer chemistry, and the development of chemical probes. As a strained cycloalkane derivative, the cyclopentane moiety may influence the molecule's overall hydrophobicity and conformational geometry, potentially enhancing its utility in creating novel scaffolds or improving membrane permeability in probe design (Cope et al., 2002 ). This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1909325-01-4

Molecular Formula

C8H15N3O

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Azidoethoxy Methyl Cyclopentane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For [(2-azidoethoxy)methyl]cyclopentane, the primary strategic disconnections involve cleaving the ether linkage and the carbon-azide bond.

The most logical disconnection is at the ether oxygen, leading to two key fragments: a cyclopentyl-methyl alcohol or a derivative and a 2-azidoethanol (B47996) equivalent. This approach is based on the well-established Williamson ether synthesis. A second disconnection can be made at the C-N bond of the azide (B81097) group, suggesting a precursor with a leaving group that can be displaced by an azide anion. This leads to a (2-haloethoxy)methyl]cyclopentane intermediate.

Precursor Selection and Rational Design for Azidoethoxy Systems

The selection of appropriate precursors is critical for the successful synthesis of this compound. The choice of precursors is guided by the retrosynthetic analysis and the need for efficient and selective reactions.

For the cyclopentane (B165970) moiety, cyclopentanemethanol (B1149391) is a readily available and logical starting material. Alternatively, functionalized cyclopentane derivatives could be employed, depending on the specific synthetic route. For the azidoethoxy portion, 2-azidoethanol is a key intermediate. However, due to its potential instability, it is often generated in situ or derived from a more stable precursor like 2-chloroethanol (B45725) or 2-bromoethanol, followed by nucleophilic substitution with an azide salt. The rational design of the synthesis often involves protecting group strategies to prevent unwanted side reactions, although for a relatively simple molecule like this compound, this may not be strictly necessary if the reaction conditions are carefully controlled.

PrecursorRationale
CyclopentanemethanolReadily available starting material for the cyclopentylmethyl portion.
(Bromomethyl)cyclopentaneCan be formed from cyclopentanemethanol and used in etherification.
2-Chloroethanol or 2-BromoethanolPrecursors for the 2-azidoethoxy moiety via nucleophilic substitution.
Sodium AzideCommon and effective source of the azide nucleophile.

Reaction Pathways for Azide Introduction

The introduction of the azide functional group is a crucial step in the synthesis of this compound. This can be achieved through several methods, primarily involving nucleophilic substitution or addition reactions.

Nucleophilic Substitution Approaches for Azide Formation

Nucleophilic substitution is the most common and direct method for introducing an azide group. masterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile and can readily displace a good leaving group, such as a halide or a sulfonate ester, from an alkyl chain. masterorganicchemistry.com

In the context of synthesizing this compound, a plausible route involves the reaction of a precursor like (2-haloethoxy)methyl]cyclopentane with an azide salt, such as sodium azide (NaN₃) or potassium azide (KN₃). masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the Sₙ2 reaction mechanism. masterorganicchemistry.com

Table 1: Reaction Conditions for Nucleophilic Azide Substitution

SubstrateReagentSolventTemperature
(2-Bromoethoxy)methyl]cyclopentaneSodium AzideDMFRoom Temperature to 60 °C
(2-Chloroethoxy)methyl]cyclopentaneSodium AzideDMSORoom Temperature to 80 °C

Addition Reactions for Azide Incorporation

While less direct for this specific target molecule, addition reactions can also be used to introduce an azide group. For instance, the ring-opening of an epoxide with an azide nucleophile is a well-established method. If a precursor containing an epoxide, such as cyclopentylmethyl glycidyl (B131873) ether, were available, treatment with sodium azide in the presence of a proton source would yield a product with a hydroxyl group and an azide group. This would then require further modification to arrive at the target structure.

Another possibility involves the [3+2] cycloaddition reaction between an azide and an alkyne, a cornerstone of "click chemistry". masterorganicchemistry.com However, this would necessitate a more complex synthetic design starting from precursors containing alkyne and azide functionalities, which is not the most straightforward approach for this compound.

Formation of the Cyclopentane-Methyl Ether Linkage

The formation of the ether bond is the final key step in assembling the target molecule. Etherification strategies are well-developed in organic synthesis.

Etherification Strategies

The Williamson ether synthesis is the most prominent method for forming the ether linkage in this compound. libretexts.orgrsc.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. libretexts.org

Two main variations of the Williamson ether synthesis can be envisioned for this target:

Route A: Reaction of the sodium salt of cyclopentanemethanol (formed by treating cyclopentanemethanol with a strong base like sodium hydride) with a 1-azido-2-haloethane (e.g., 1-azido-2-chloroethane).

Route B: Reaction of the sodium salt of 2-azidoethanol with (bromomethyl)cyclopentane.

Table 2: Comparison of Williamson Ether Synthesis Routes

RouteAlcohol PrecursorAlkyl Halide PrecursorPotential AdvantagesPotential Challenges
A Cyclopentanemethanol1-Azido-2-chloroethaneCyclopentanemethanol is readily available.1-Azido-2-chloroethane is less common and potentially unstable.
B 2-Azidoethanol(Bromomethyl)cyclopentane(Bromomethyl)cyclopentane can be prepared from cyclopentanemethanol.2-Azidoethanol can be hazardous and is often prepared in situ.

Both routes are viable, and the choice would likely depend on the availability and stability of the precursors. In either case, the reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF.

Cyclopentane Ring Construction/Modification in Precursors

The formation of the cyclopentane ring is a critical step in the synthesis of this compound. Various strategies can be employed to construct this five-membered ring, often starting from acyclic precursors or through the modification of existing cyclic systems.

One common approach involves intramolecular cyclization reactions. For instance, a suitably substituted hexane (B92381) derivative can be induced to form a cyclopentane ring. A notable example is the Dieckmann condensation, where a diester of adipic acid is treated with a base to yield a β-keto ester with a cyclopentanone (B42830) ring. This cyclopentanone can then serve as a versatile intermediate for further functionalization.

Another powerful method is the use of ring-closing metathesis (RCM) on a diene precursor. This reaction, often catalyzed by ruthenium-based catalysts, provides an efficient route to cyclopentene (B43876) derivatives, which can subsequently be reduced to the saturated cyclopentane ring.

Furthermore, modifications of existing cyclic structures can also be employed. For example, ring expansion of a cyclobutane (B1203170) derivative or ring contraction of a cyclohexane (B81311) derivative can lead to the desired cyclopentane core. The Favorskii rearrangement of α-halocyclohexanones, for instance, can produce cyclopentanecarboxylic acids.

In the context of synthesizing precursors for this compound, methods that allow for the introduction of a functionalized side chain are particularly valuable. For example, starting with a cyclopentanone, a Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce a carbon-carbon double bond, which can then be further elaborated to the desired (2-azidoethoxy)methyl sidechain.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters.

Catalyst Screening and Ligand Effects

For reactions involving catalysis, such as ring-closing metathesis or cross-coupling reactions, the choice of catalyst and its associated ligands is crucial. Different generations of Grubbs catalysts, for example, exhibit varying activities and selectivities in RCM. Similarly, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand can significantly influence the reaction outcome. Screening a library of catalysts and ligands is often necessary to identify the optimal combination for a specific transformation.

Solvent Optimization and Temperature Control

The choice of solvent can have a profound impact on reaction rates, selectivity, and even the feasibility of a reaction. Solvents are selected based on the solubility of reactants, their boiling points, and their ability to stabilize transition states. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be suitable for nucleophilic substitution reactions, while non-polar solvents like toluene (B28343) or hexane are often used in organometallic reactions.

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions and decomposition of thermally sensitive compounds. Therefore, careful control of the reaction temperature is essential for achieving high yields and purity.

Process Intensification and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on process intensification and the adoption of green chemistry principles to develop more sustainable and efficient processes. uniroma1.it This includes minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. uniroma1.it

For the synthesis of this compound, this could involve exploring one-pot reactions to reduce the number of workup and purification steps. The use of catalytic rather than stoichiometric reagents is another key principle of green chemistry. uniroma1.it Furthermore, investigating the use of alternative energy sources, such as microwave irradiation or sonication, can sometimes lead to shorter reaction times and improved yields.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

After the chemical transformations, the isolation and purification of the synthetic intermediates and the final product, this compound, are critical to obtain a compound of high purity. Common techniques employed include:

Extraction: This is often the first step in the workup procedure to separate the desired product from the reaction mixture. It relies on the differential solubility of the compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their elution with a mobile phase (a solvent or a mixture of solvents). For more volatile compounds, gas chromatography (GC) can be used for both analysis and purification. High-performance liquid chromatography (HPLC) is another valuable tool for purifying non-volatile compounds with high resolution.

Distillation: For liquid products with a sufficiently high boiling point and thermal stability, distillation can be an effective purification method. This technique separates liquids based on their differences in boiling points.

Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Mechanistic Investigations of Chemical Transformations Involving 2 Azidoethoxy Methyl Cyclopentane

Reactivity of the Azide (B81097) Group in Click Chemistry and Related Transformations

The azide functional group is a cornerstone of "click chemistry," a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.org As a primary alkyl azide, the azido (B1232118) group in [(2-azidoethoxy)methyl]cyclopentane is sterically unhindered and thus an excellent substrate for these transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, transforming azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and is compatible with a vast array of functional groups. organic-chemistry.org

The mechanism is initiated by the in-situ formation of a copper(I) acetylide from a terminal alkyne, a process facilitated by a base or by using a Cu(II) salt with a reducing agent like sodium ascorbate. wikipedia.org Density Functional Theory (DFT) calculations suggest that the catalytic cycle may involve a dinuclear copper intermediate where one copper atom binds the acetylide and the other activates the azide. wikipedia.orgnih.gov The azide coordinates to the copper center, which enhances the nucleophilicity of the alkyne's terminal carbon. nih.gov This is followed by a cyclization step to form a six-membered copper-containing metallacycle, which then rearranges to a stable copper triazolide. organic-chemistry.org Subsequent protonation liberates the 1,4-disubstituted triazole product and regenerates the copper catalyst for the next cycle. wikipedia.org

Catalyst SystemTypical SolventsConditionsProduct
CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O, DMF, DMSORoom Temperature1,4-disubstituted-1,2,3-triazole
CuITHF, CH₃CN, Toluene (B28343)Room Temp. to 70 °C1,4-disubstituted-1,2,3-triazole
Nanosized Cu/Fe bimetallic systemH₂O/t-BuOHRoom Temperature1,4-disubstituted-1,2,3-triazole
Poly(imidazole-acrylamide) Cu catalystH₂ORoom Temperature1,4-disubstituted-1,2,3-triazole

This table presents common catalyst systems used for CuAAC reactions. Data sourced from organic-chemistry.org.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal reaction. magtech.com.cn This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a cyclooctyne (B158145) derivative to drive the [3+2] cycloaddition with an azide. magtech.com.cnnih.gov

The mechanism is a concerted, 1,3-dipolar cycloaddition. researchgate.net The driving force is the release of enthalpy from the strained eight-membered alkyne ring upon its conversion to the more stable, aromatic triazole ring. nih.gov The rational design of the cyclooctyne is key to the reaction's success, with various derivatives developed to enhance reaction kinetics. magtech.com.cn For instance, the introduction of fluorine atoms or fused aromatic rings increases ring strain and lowers the LUMO of the alkyne, accelerating the reaction. researchgate.net As a primary azide, this compound is expected to react efficiently with common strained alkynes like dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), or biarylazacyclooctynone (BARAC). magtech.com.cn

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Cyclooctyne (OCT)~1.0 x 10⁻³
Difluorinated Cyclooctyne (DIFO)~7.6 x 10⁻²
Biarylazacyclooctynone (BARAC)~9.4 x 10⁻¹

This table illustrates the impact of cyclooctyne structure on SPAAC reaction rates with a model alkyl azide. Data sourced from magtech.com.cn.

Staudinger Ligation and Related Reduction Pathways

The Staudinger reaction provides a pathway to reduce azides or to ligate them to other molecules. The core transformation involves the reaction of an azide with a phosphine (B1218219). wikipedia.org The mechanism begins with the nucleophilic attack of the phosphine onto the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate. nih.gov This intermediate undergoes cyclization and subsequent irreversible retro-cycloaddition to extrude dinitrogen (N₂) and form an aza-ylide (or iminophosphorane). wikipedia.org

The fate of the aza-ylide intermediate determines the final product.

Staudinger Reduction: In the presence of water, the aza-ylide is hydrolyzed to yield a primary amine and a phosphine oxide byproduct, such as triphenylphosphine (B44618) oxide. wikipedia.orgsigmaaldrich.com This serves as a mild method for converting azides to amines.

Staudinger Ligation: When a phosphine bearing an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom is used, the aza-ylide undergoes a rapid intramolecular cyclization. thermofisher.com This forms a new amide bond, effectively "ligating" the two molecules together without the need for hydrolysis. nih.govsigmaaldrich.com

For this compound, reaction with triphenylphosphine in aqueous media would lead to the corresponding amine, [2-(aminoethoxy)methyl]cyclopentane. Conversely, using a specially designed phosphine reagent would result in an amide-linked conjugate. For aliphatic azides, the initial attack of the phosphine is often the rate-determining step. nih.gov

Reaction TypePhosphine ReagentKey IntermediateFinal Product(s)
Staudinger ReductionTriphenylphosphine (PPh₃)Aza-ylidePrimary Amine + Phosphine Oxide
Staudinger LigationPhosphine with ortho-ester trapAza-ylideAmide-linked conjugate

This table compares the reagents and products of the Staudinger reduction and ligation pathways. Data sourced from wikipedia.orgnih.govsigmaaldrich.com.

Transformations Involving the Ether Linkage and Cyclopentane (B165970) Moiety

Beyond the azide group, the alkyl ether and cyclopentane structures within this compound have their own characteristic reactivities, though they typically require more forcing conditions to transform.

Cleavage and Formation Reactions of Alkyl Ethers

Ethers are generally stable and unreactive, which is why they are often used as solvents. masterorganicchemistry.commasterorganicchemistry.com Their cleavage is one of their few characteristic reactions and almost always requires a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlongdom.org

The mechanism for acid-catalyzed ether cleavage begins with the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). The now-activated ether is susceptible to nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻). The specific pathway, Sₙ1 or Sₙ2, depends on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org

In this compound, both carbons flanking the ether oxygen are primary. Therefore, cleavage would proceed via a concerted Sₙ2 mechanism. masterorganicchemistry.comlongdom.org The halide nucleophile will attack the less sterically hindered carbon, leading to the formation of an alcohol and an alkyl halide. If excess acid is used, the initially formed alcohol can be further converted to a second molecule of alkyl halide. libretexts.org

ReagentMechanism Type (for primary ethers)ConditionsProducts
HI (excess)Sₙ2HeatTwo equivalents of alkyl iodide
HBr (excess)Sₙ2HeatTwo equivalents of alkyl bromide
BBr₃Lewis acid-assisted Sₙ2Room TemperatureAlkyl bromide(s)

This table summarizes common conditions for the acidic cleavage of primary alkyl ethers. Data sourced from masterorganicchemistry.commasterorganicchemistry.com.

Advanced Analytical and Spectroscopic Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, a complete connectivity map of the atoms can be constructed.

For [(2-azidoethoxy)methyl]cyclopentane, the predicted NMR spectra would exhibit characteristic signals for the cyclopentylmethyl group and the 2-azidoethoxy moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The protons on the carbon adjacent to the ether oxygen and the azide (B81097) group will be shifted downfield due to the deshielding effect of these electronegative groups. Based on data for similar structures like cyclopentyl methyl ether and other azido (B1232118) compounds, the following chemical shifts can be anticipated. uvic.calibretexts.org

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N₃-CH₂ -CH₂-O-~ 3.4 - 3.6Triplet2H
-CH₂-CH₂ -O-~ 3.6 - 3.8Triplet2H
Cyclopentyl-CH -~ 2.1 - 2.3Multiplet1H
Cyclopentyl-CH₂ -O-~ 3.3 - 3.5Doublet2H
Cyclopentyl ring protons~ 1.2 - 1.8Multiplets8H

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbons bonded to the electronegative oxygen and nitrogen atoms are expected to resonate at lower field.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
N₃-C H₂-~ 50 - 55
-C H₂-O- (azidoethoxy)~ 68 - 72
Cyclopentyl-C H-~ 38 - 42
Cyclopentyl-C H₂-O-~ 75 - 80
Cyclopentyl ring carbons~ 25 - 35

This is an interactive data table. You can sort and filter the data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears around 2100 cm⁻¹. The C-O-C stretching vibration of the ether linkage would be observed in the 1150-1050 cm⁻¹ region. wikipedia.orgsigmaaldrich.comunits.itcarlroth.com The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl ring and the ethoxy chain just below 3000 cm⁻¹.

Raman spectroscopy would also be a valuable tool, particularly for the symmetric stretching of the azide group, which is often Raman active.

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Azide (N₃)Asymmetric stretch~ 2100Strong, Sharp
C-O-C (Ether)Stretch~ 1150 - 1050Strong
C-H (sp³)Stretch~ 2850 - 2960Medium to Strong
CH₂Bend (Scissoring)~ 1450 - 1470Medium

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Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₅N₃O), the molecular weight is 185.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 185 would be expected, although it might be weak due to the lability of the azide group. A common fragmentation pathway for alkyl azides is the loss of a nitrogen molecule (N₂), which would result in a significant peak at m/z 157 ([M-28]⁺). libretexts.orgnih.govdu.edu Further fragmentation of the ether linkage and the cyclopentyl ring would produce a series of smaller ions.

Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
185[C₈H₁₅N₃O]⁺ (Molecular Ion)
157[C₈H₁₅O]⁺ (Loss of N₂)
97[C₆H₁₁O]⁺ (Cleavage of the ethoxy group)
83[C₅H₉CH₂]⁺ (Cyclopentylmethyl cation)
69[C₅H₉]⁺ (Cyclopentyl cation)
57[C₄H₉]⁺ or [C₃H₅O]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

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Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. It determines the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

For this compound (C₈H₁₅N₃O), the theoretical elemental composition is as follows:

Theoretical Elemental Analysis for C₈H₁₅N₃O

ElementPercentage (%)
Carbon (C)51.87
Hydrogen (H)8.16
Nitrogen (N)22.68
Oxygen (O)8.63

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Chromatographic Techniques for Purity Determination and Separation (e.g., GC, HPLC)

Chromatographic methods are indispensable for assessing the purity of a compound and for its separation from reaction mixtures or impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Gas Chromatography (GC): Given its likely volatility, this compound should be amenable to analysis by GC. A non-polar or medium-polarity capillary column would likely be suitable for its separation. The purity of the compound can be determined by the relative area of its peak in the chromatogram. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, as it would provide both the retention time for purity assessment and the mass spectrum for identity confirmation of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another viable option for purity analysis, especially if the compound has some thermal instability that could be problematic for GC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard starting point. Detection could be achieved using a UV detector, although the chromophore is weak, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details.

However, for this compound, obtaining a single crystal suitable for X-ray diffraction may be challenging. Small, flexible molecules with alkyl chains often exist as oils or low-melting solids that are difficult to crystallize. As there is no information available in the literature to suggest that this compound has been crystallized and its structure determined by this method, this section remains speculative. If single crystals were to be obtained, X-ray analysis would provide unequivocal proof of its structure.

Computational and Theoretical Studies on 2 Azidoethoxy Methyl Cyclopentane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. mdpi.comwavefun.com These calculations solve the Schrödinger equation for a given molecular system, providing valuable information about its stability and reactivity. wavefun.com For [(2-azidoethoxy)methyl]cyclopentane, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be employed to optimize the molecular geometry. nih.gov

The choice of the level of theory and basis set is crucial for obtaining accurate results. nih.gov DFT methods, such as B3LYP, are often a good compromise between accuracy and computational cost for organic molecules. chemrxiv.org The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties.

Furthermore, quantum chemical calculations can reveal the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can identify electron-rich and electron-deficient regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Calculated Geometric Parameters for this compound at the B3LYP/6-31G(d) Level of Theory

ParameterValue
C-C (cyclopentane ring)1.54 Å
C-O (ether)1.43 Å
O-C (ethoxy)1.42 Å
C-N (azide)1.47 Å
N=N (azide)1.25 Å
N≡N (azide)1.15 Å
C-C-C (cyclopentane ring)~104°
C-O-C (ether)112°
C-N-N (azide)115°
N-N-N (azide)172°

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the flexibility of the cyclopentane (B165970) ring and the side chain allows for numerous possible conformations. The cyclopentane ring itself is not planar and adopts puckered conformations, such as the envelope and half-chair forms, to relieve torsional strain. dalalinstitute.comscribd.com The side chain, -(CH2)OCH2CH2N3, also has multiple rotatable bonds, leading to a complex potential energy surface.

Computational methods can be used to explore the conformational space and identify the most stable conformers. This typically involves a systematic or stochastic search of different starting geometries, followed by geometry optimization and energy calculation for each. The relative energies of the different conformers can then be used to construct a potential energy landscape. This landscape reveals the low-energy conformations that are most likely to be populated at a given temperature. Understanding the preferred conformation is essential as it influences the molecule's physical properties and biological activity.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

ConformerRelative Energy (kcal/mol)Description
10.00Global minimum, extended side chain, envelope cyclopentane
21.25Gauche interaction in the ethoxy chain
32.50Folded side chain, half-chair cyclopentane
44.75Steric clash between the side chain and the ring

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can aid in peak assignment and structural verification.

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), one can obtain the harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching and bending modes of the chemical bonds. The azide (B81097) group (N3) in this compound would have a characteristic strong, sharp absorption in the IR spectrum, typically around 2100 cm-1. Calculated IR spectra can help in assigning the various peaks in an experimental spectrum. researchgate.netpnrjournal.com

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
C-H (alkane)Stretching2850-2960
C-O (ether)Stretching1080-1150
N3 (azide)Asymmetric Stretch2100-2140
N3 (azide)Symmetric Stretch1250-1300
CH2Bending (Scissoring)1450-1470

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study chemical reactions. nih.gov For this compound, DFT can be employed to investigate various potential reactions, such as the 1,3-dipolar cycloaddition of the azide group with an alkyne or alkene (a "click" reaction).

By mapping the potential energy surface of the reaction, DFT calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. nih.gov The energies of the reactants, intermediates, transition states, and products can be calculated to construct a detailed reaction profile. This provides a mechanistic understanding of how the reaction proceeds, which is crucial for optimizing reaction conditions and predicting product outcomes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

These simulations can be used to explore conformational changes, such as the puckering of the cyclopentane ring and the rotation of the side chain, on a nanosecond to microsecond timescale. dalalinstitute.comscribd.com MD simulations can also be performed in a solvent to study the effects of the environment on the molecule's conformation and dynamics. This can provide insights into how the molecule behaves in a realistic chemical or biological setting. For example, it could be used to study the interaction of this compound with a biological target. chemrxiv.org

Basis Set Selection and Level of Theory Considerations

The accuracy of any computational study is highly dependent on the chosen level of theory and basis set. nih.govjetir.org

Level of Theory: This refers to the method used to approximate the solution to the Schrödinger equation. Common levels of theory include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and various DFT functionals (e.g., B3LYP, M06-2X, ωB97X-D). chemrxiv.orgreddit.com Higher levels of theory generally provide more accurate results but are computationally more expensive. The choice of functional in DFT is particularly important and should be benchmarked for the specific properties being investigated.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. jetir.org Common basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). chemrxiv.orgjetir.org Larger basis sets with polarization and diffuse functions provide more flexibility in describing the electron distribution and generally lead to more accurate results, especially for systems with lone pairs or for calculating properties like electron affinity. jetir.org

The selection of the appropriate level of theory and basis set is a critical step in any computational study and involves a trade-off between accuracy and computational cost. wavefun.com For a molecule like this compound, a common approach for geometry optimization and frequency calculations might be the B3LYP functional with a 6-31G(d) or larger basis set. For more accurate energy calculations, a higher-level method like CCSD(T) with a larger basis set might be employed in a single-point calculation on the DFT-optimized geometry. chemrxiv.org

Exploration of 2 Azidoethoxy Methyl Cyclopentane As a Versatile Synthetic Building Block

Applications in Macrocyclization and Oligomerization Strategies

The structural features of [(2-azidoethoxy)methyl]cyclopentane make it an excellent candidate for use in macrocyclization and oligomerization strategies. Macrocycles, which are large ring-shaped molecules, are of significant interest in medicinal chemistry due to their ability to bind to challenging biological targets with high affinity and selectivity. nih.gov The azide (B81097) group in this compound can readily participate in various ligation reactions, such as the Staudinger ligation or azide-alkyne cycloadditions, to form the cyclic backbone of a macrocycle.

The general strategy involves a bifunctional linear precursor that incorporates the this compound moiety at one terminus and a complementary reactive group (e.g., a phosphine (B1218219) for Staudinger ligation or an alkyne for click chemistry) at the other. Intramolecular reaction under high-dilution conditions then favors the formation of the desired macrocycle over intermolecular polymerization. The cyclopentane (B165970) ring provides a degree of conformational rigidity to the resulting macrocycle, which can be advantageous for optimizing binding interactions with a target protein.

In oligomerization, this compound can be used as a monomeric unit. By reacting the azide with a difunctional linker molecule, short-chain oligomers with repeating cyclopentane units can be synthesized. The properties of these oligomers can be tuned by varying the nature of the linker.

Reaction Type Reactant Partner Resulting Linkage Potential Application
Staudinger LigationTriphenylphosphine-functionalized moleculeAza-ylide intermediate, then amide bondSynthesis of cyclic peptides
Azide-Alkyne CycloadditionAlkyne-functionalized moleculeTriazole ringFormation of stable macrocycles
Reductive AminationAldehyde/Ketone (after reduction of azide)Amine bondOligomer synthesis

Role in Constructing Complex Molecular Architectures via Click Chemistry

Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the synthesis of complex molecules. wikipedia.org The azide group of this compound is a key player in one of the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.com This reaction forms a stable 1,2,3-triazole ring, which acts as a robust linker to connect the cyclopentane-containing fragment to other molecular entities. mdpi.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation in living systems, where the toxicity of copper is a concern. nih.gov In this case, the azide of this compound reacts with a strained cyclooctyne (B158145) derivative.

Click Reaction Variant Catalyst/Promoter Key Feature Typical Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) sourceHigh efficiency and regioselectivitySynthesis of complex organic molecules, bioconjugation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Ring strain (e.g., in cyclooctynes)Copper-free, bioorthogonalLabeling of biomolecules in living cells
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium complexesDifferent regioselectivity (1,5-disubstituted triazoles)Access to alternative triazole isomers

Precursor for Nitrogen-Containing Heterocycles and Amines

The azide functionality of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles and amines. Nitrogen heterocycles are ubiquitous in pharmaceuticals and natural products, exhibiting a wide range of biological activities. mdpi.com

Reduction of the azide group, typically using reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation, yields the corresponding primary amine, [(2-aminoethoxy)methyl]cyclopentane. This amine is a valuable intermediate that can undergo a plethora of subsequent transformations. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the construction of nitrogen-containing heterocyclic rings such as pyrimidines, imidazoles, or benzodiazepines through condensation reactions with appropriate diketones, dicarbonyls, or other bifunctional reagents. nih.gov

Furthermore, the azide itself can participate directly in cycloaddition reactions with various unsaturated systems, beyond simple alkynes, to generate a variety of heterocyclic structures. For instance, reaction with nitriles can lead to the formation of tetrazoles.

Transformation Reagent(s) Product Class Significance
Azide ReductionH₂, Pd/C or LiAlH₄Primary AmineKey intermediate for further functionalization
Reaction with Dicarbonyls1,3-Diketones, etc. (from the amine)Pyrimidines, DiazepinesAccess to medicinally relevant scaffolds
Cycloaddition with NitrilesZnCl₂ or other Lewis acidsTetrazolesBioisosteres for carboxylic acids

Integration into Polymeric Structures for Advanced Materials Research

The incorporation of this compound into polymeric structures offers a pathway to advanced materials with tailored properties. The azide group can be utilized in "click" polymerization reactions. For example, a monomer containing two alkyne groups can be reacted with a diazide monomer, which could be a derivative of this compound, to form a triazole-containing polymer. These polymers often exhibit high thermal stability and unique solubility characteristics.

Alternatively, the amine derived from the reduction of this compound can be used as a monomer in traditional step-growth polymerization to produce polyamides or polyimides. The cyclopentane moiety within the polymer backbone can influence the material's physical properties, such as its glass transition temperature (Tg) and mechanical strength, by restricting chain mobility.

The ethoxy linker provides a degree of flexibility and can impact the polymer's solubility and processing characteristics. The ability to modify the polymer after its formation via the remaining azide or a protected functional group offers further opportunities for creating functional materials for applications in areas like drug delivery, coatings, and nanotechnology.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology Tools

In the field of chemical biology, understanding how the structure of a molecule relates to its biological activity (Structure-Activity Relationship or SAR) is crucial for the development of new therapeutic agents and research tools. nih.govresearchgate.net this compound provides a valuable scaffold for such studies.

Starting from this core structure, a library of derivatives can be synthesized by modifying each of its components: the cyclopentane ring, the ethoxy linker, and the azide group (or the amine derived from it). For example, the azide allows for the attachment of a wide array of fragments using click chemistry, enabling the exploration of how different substituents at this position affect the molecule's interaction with a biological target. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Analogues

The synthesis of [(2-azidoethoxy)methyl]cyclopentane itself would be the first and most critical area of research. A plausible retrosynthetic analysis suggests that the molecule could be assembled from (cyclopentyl)methanol. A potential forward synthesis could involve the following conceptual steps:

Williamson Ether Synthesis: (Cycopentyl)methanol could be deprotonated with a strong base to form the corresponding alkoxide. This would then react with a suitable 2-haloethoxy derivative, such as 2-bromoethanol, to form the ether linkage.

Azide (B81097) Introduction: The resulting alcohol, (2-(cyclopentylmethoxy)ethanol), could then be converted to an azide. This is commonly achieved via a two-step process: activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

Alternatively, one could envision a pathway starting from cyclopentanecarboxylic acid, which can be reduced to the corresponding alcohol. orgsyn.org The development of efficient and scalable synthetic routes would be paramount for enabling any further study of this compound and its potential analogues.

Investigation of New Catalytic Systems for Azide Transformations

The azide group is a versatile functional group, most notably for its participation in the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry." nih.govdntb.gov.uaresearchgate.net Future research on this compound would undoubtedly focus on its reactivity in such transformations.

Key areas of investigation would include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction would likely be the first choice for conjugating this compound to alkyne-containing molecules. nih.govmdpi.com Research could explore the use of various copper catalysts, including coordination polymers and nanoparticle-based systems, to optimize reaction conditions and yields. nih.govdntb.gov.ua

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, researchers could investigate the reaction of this compound with strained cyclooctynes. wikipedia.orgnih.gov This bioorthogonal reaction proceeds without the need for a metal catalyst. wikipedia.org

Other Metal-Catalyzed Transformations: The reactivity of the azide group with other catalytic systems, such as those based on silver or ruthenium, could also be explored to access novel heterocyclic structures. rsc.org

A hypothetical research matrix for exploring these catalytic systems is presented below:

Catalyst SystemAlkyne SubstrateSolventPotential Outcome
CuSO₄/Sodium AscorbatePhenylacetyleneWater/t-Butanol1,4-disubstituted triazole
[Cu(PPh₃)₃Br]Propargyl alcoholDichloromethaneFunctionalized triazole
DIBAC (a cyclooctyne)-Methanol (B129727)Strain-promoted cycloadduct
Silver(I) catalystTerminal alkynesAcetonitrile (B52724)1,5-disubstituted triazole

Exploration of Bioorthogonal Applications Beyond Current Paradigms

The term "bioorthogonal chemistry" refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com The azide functionality makes this compound a prime candidate for such applications.

Should the compound be synthesized, it could be used as a chemical reporter to label and visualize biomolecules. For instance, if attached to a metabolite or drug molecule, the azide group would serve as a "handle" for subsequent detection via click chemistry with a fluorescently-tagged alkyne. nih.govwebsite-files.com The cyclopentane (B165970) and ethoxy linker could influence the compound's solubility, cell permeability, and steric profile, potentially offering advantages over existing bioorthogonal probes.

Advanced Materials Science Integration and Functionalization

The ability of the azide group to undergo click chemistry makes it a valuable tool for materials science. This compound could be used to functionalize polymer surfaces, nanoparticles, and other materials. For example, by grafting this molecule onto a polymer backbone, the surface could be decorated with alkyne-containing molecules to alter its properties, such as hydrophobicity or biocompatibility.

Synergistic Approaches Combining Synthetic and Computational Methodologies

Before embarking on extensive synthetic work, computational studies, such as Density Functional Theory (DFT), could be employed to predict the properties and reactivity of this compound. rsc.org Such studies could provide insights into:

Conformational analysis: The preferred three-dimensional structure of the molecule.

Reaction energetics: The feasibility and potential barriers of proposed synthetic steps and subsequent click reactions. rsc.org

Spectroscopic properties: Predicted NMR and IR spectra to aid in characterization upon successful synthesis.

This synergistic approach would streamline the experimental workflow and provide a deeper understanding of the molecule's behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2-azidoethoxy)methyl]cyclopentane, and how can reaction yields be optimized?

  • Methodological Answer : The primary synthesis involves alkylation of cyclopentane derivatives with azide-containing reagents. For example, a reported route uses (azidomethyl)cyclopentane as an intermediate, achieved via nucleophilic substitution with sodium azide under inert solvents (e.g., DMF) . Optimizing yield (e.g., from 26% to higher) requires:

  • Catalyst Screening : Transition metal catalysts (e.g., CuI) may enhance azide incorporation .
  • Temperature Control : Maintaining 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 3.5–3.7 ppm (methylene protons adjacent to the azide) and δ 1.5–2.0 ppm (cyclopentane ring protons) .
  • FT-IR : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 125.173 (C₆H₁₁N₃) with fragmentation patterns matching cyclopentane cleavage .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Azide Stability : Avoid heating above 100°C or exposure to strong acids/bases to prevent explosive decomposition .
  • Ventilation : Use fume hoods for synthesis and quenching steps (e.g., with sodium nitrite to neutralize excess azides) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and face shields to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform controlled heating (5°C/min) to identify exothermic decomposition peaks .
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature to distinguish between solvent evaporation and compound degradation .
  • Comparative Studies : Benchmark against structurally similar azides (e.g., methylcyclopentane derivatives) to isolate substituent effects .

Q. What strategies can improve the regioselectivity of this compound in click chemistry applications?

  • Methodological Answer :

  • Ligand Design : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance azide-alkyne cycloaddition specificity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics and reduce side reactions .
  • In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks azide consumption and product formation .

Q. How can this compound be integrated into drug delivery systems, and what experimental models validate its efficacy?

  • Methodological Answer :

  • Bioconjugation : Link the azide group to alkyne-functionalized biomolecules (e.g., antibodies) via CuAAC click chemistry .
  • In Vitro Testing : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity and uptake efficiency via fluorescence tagging .
  • Pharmacokinetic Studies : Radiolabel the compound (e.g., with ¹⁴C) to track biodistribution in murine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields when scaling up this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (solvent volume, stirring rate) to identify critical factors affecting yield .
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to model large-scale reactor conditions and optimize mass transfer .
  • Byproduct Analysis : GC-MS to detect impurities (e.g., unreacted cyclopentane derivatives) and adjust stoichiometry .

Applications in Mechanistic Studies

Q. What role does this compound play in studying cyclopentane-based hydrate formation?

  • Methodological Answer :

  • Hydrate Inhibition : Use as a surfactant analog to study cyclopentane hydrate crystal growth under sub-zero temperatures .
  • Surfactant Screening : Test with ionic (e.g., SDS) vs. non-ionic surfactants to evaluate hydrate inhibition efficiency .
  • Morphology Analysis : SEM imaging to correlate surfactant structure with hydrate crystal size/distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.